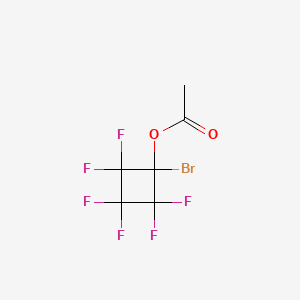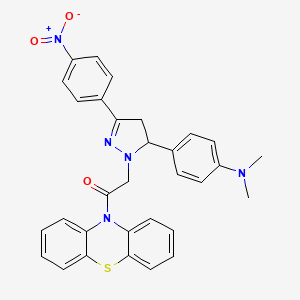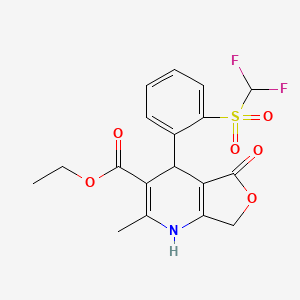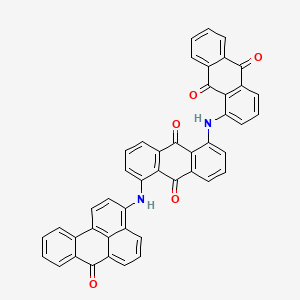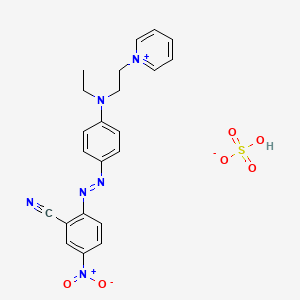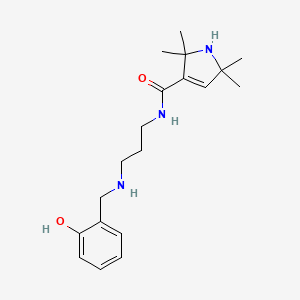
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5980987 is a chemical compound known for its unique properties and applications in various fields. It is primarily used in the separation and concentration of specific ions from mixed ion solutions. This compound is particularly valuable in industries such as semiconductor manufacturing, nuclear waste cleanup, and metals refining .
Méthodes De Préparation
The preparation of BRN 5980987 involves the synthesis of ion-binding ligands that are covalently bonded to membranes with hydrophilic surface properties. The process includes the following steps :
Selection of Membrane: A membrane with reactive functional groups is chosen to provide the desired bulk and surface properties.
Covalent Bonding: The ion-binding ligands are covalently bonded to the membrane.
Complex Formation: The source solution containing the ions is brought into contact with the ligand-membrane composition, forming a complex with the selected ions.
Separation and Concentration: The selected ions are separated and concentrated by flowing a receiving liquid through the contacting device, which removes and concentrates the ions in the receiving liquid.
Analyse Des Réactions Chimiques
BRN 5980987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can occur, altering the oxidation state of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
BRN 5980987 has a wide range of scientific research applications, including :
Chemistry: Used in the separation and concentration of specific ions, making it valuable in analytical chemistry and materials science.
Biology: Employed in the purification of biological samples, particularly in the removal of specific ions from complex mixtures.
Medicine: Utilized in the development of medical devices and diagnostic tools that require high-purity materials.
Industry: Applied in semiconductor manufacturing, nuclear waste cleanup, and metals refining to ensure the purity of materials and the efficient removal of contaminants.
Mécanisme D'action
The mechanism of action of BRN 5980987 involves the formation of complexes with specific ions through ion-binding ligands. These ligands have a high affinity for the selected ions, allowing them to form stable complexes. The process includes the following steps :
Complex Formation: The ion-binding ligands form complexes with the selected ions in the source solution.
Separation: The complexes are separated from the source solution by flowing through a contacting device.
Concentration: The selected ions are concentrated in a receiving liquid, which has a higher affinity for the ions than the ligand portion of the composition.
Comparaison Avec Des Composés Similaires
BRN 5980987 is unique in its ability to selectively bind and concentrate specific ions from mixed ion solutions. Similar compounds include :
Ion-exchange resins: Used for ion separation but may not offer the same level of selectivity and efficiency.
Chelating agents: Form complexes with metal ions but may not be as effective in separating and concentrating specific ions.
Membrane-based separation systems: Provide separation capabilities but may lack the specificity and efficiency of BRN 5980987.
Propriétés
Numéro CAS |
102131-61-3 |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[3-[(2-hydroxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-18(2)12-15(19(3,4)22-18)17(24)21-11-7-10-20-13-14-8-5-6-9-16(14)23/h5-6,8-9,12,20,22-23H,7,10-11,13H2,1-4H3,(H,21,24) |
Clé InChI |
TXOPBDAHVJHDEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


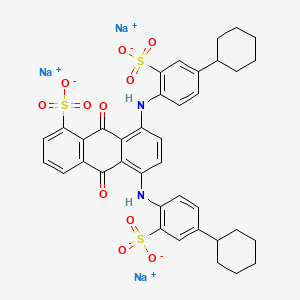
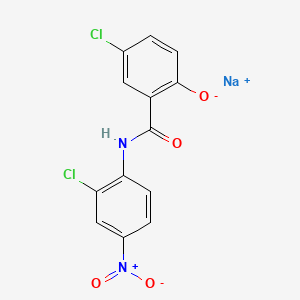

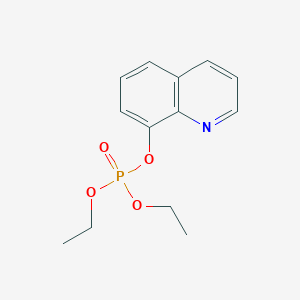
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
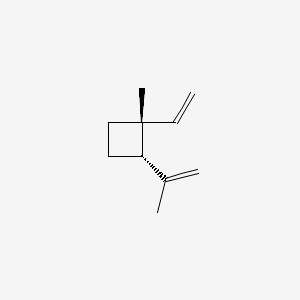

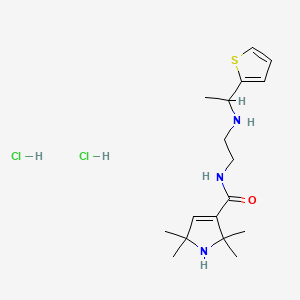
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)
